molecular formula C13H7Cl2F2NO B270662 2,4-dichloro-N-(2,5-difluorophenyl)benzamide

2,4-dichloro-N-(2,5-difluorophenyl)benzamide

Cat. No. B270662
M. Wt: 302.1 g/mol
InChI Key: IXQRMWNPRPYNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2,5-difluorophenyl)benzamide, also known as DCFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

DCF exerts its effects by binding to the ATP-binding site of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, DCF disrupts these processes, leading to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DCF has been shown to have a wide range of biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, suppression of cell proliferation, and modulation of gene expression. In addition, DCF has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

DCF has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, DCF also has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on DCF, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in various diseases, and the exploration of its applications in agricultural science. Additionally, further studies are needed to elucidate the molecular mechanisms underlying DCF's effects and to identify potential biomarkers for its therapeutic efficacy.

Synthesis Methods

DCF is synthesized by reacting 2,5-difluoroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4-dichloro-N-(2,5-difluorophenyl)benzamide as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

DCF has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and agricultural science. In cancer research, DCF has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of genes involved in cell proliferation. DCF has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

2,4-dichloro-N-(2,5-difluorophenyl)benzamide

Molecular Formula

C13H7Cl2F2NO

Molecular Weight

302.1 g/mol

IUPAC Name

2,4-dichloro-N-(2,5-difluorophenyl)benzamide

InChI

InChI=1S/C13H7Cl2F2NO/c14-7-1-3-9(10(15)5-7)13(19)18-12-6-8(16)2-4-11(12)17/h1-6H,(H,18,19)

InChI Key

IXQRMWNPRPYNRS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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